N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

PDK1 inhibition Kinase assay Cancer therapeutics

Procure this patent-protected Merck Sharp & Dohme clinical candidate for kinase research. Compared to thiazole-only congeners, its indeno-thiazole core uniquely enhances aqueous solubility 5.6-fold, reduces microsome clearance 4-fold, and demonstrates 6.5-fold superior anti-proliferation in PTEN-deficient glioblastoma (IC50 0.8 µM) with >40% PI3Kα selectivity reduction. Ideal for reproducible in vivo PDK1 pathway deconvolution in murine oncology xenografts.

Molecular Formula C18H11N3OS2
Molecular Weight 349.43
CAS No. 681159-65-9
Cat. No. B2453445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
CAS681159-65-9
Molecular FormulaC18H11N3OS2
Molecular Weight349.43
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C18H11N3OS2/c22-16(17-19-12-7-3-4-8-13(12)23-17)21-18-20-15-11-6-2-1-5-10(11)9-14(15)24-18/h1-8H,9H2,(H,20,21,22)
InChIKeyBCYQBBSVKMDTKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(8H-Indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 681159-65-9): A Structurally Distinctive PDK1 Inhibitor for Oncology Procurement


N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 681159-65-9) is a synthetic small-molecule thiazole-carboxamide derivative that functions as an inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1) . The compound belongs to a proprietary series disclosed in patent WO2012036974, assigned to Merck Sharp & Dohme Corp., and is indexed as 'Thiazole carboxamide derivative 28' in therapeutic target databases . Its core structure incorporates an 8H-indeno[1,2-d]thiazole ring system fused to a benzo[d]thiazole carboxamide, a scaffold designed to occupy the ATP-binding pocket of PDK1 and disrupt downstream AGC kinase signaling relevant to oncology indications .

Why Generic Substitution of N-(8H-Indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide with Other Thiazole-Carboxamide Analogs Risks PDK1 Selectivity Loss


Thiazole-carboxamide-based PDK1 inhibitors are not functionally interchangeable because subtle modifications to the heterocyclic core and carboxamide linkage profoundly affect ATP-competitive binding kinetics and kinase selectivity . The 8H-indeno[1,2-d]thiazole motif in CAS 681159-65-9 provides a unique spatial arrangement of hydrogen-bond acceptors and hydrophobic contacts that distinguishes it from simpler thiazole-carboxamide congeners (e.g., unsubstituted thiazole or benzothiazole-only variants) . Procurement of a generic thiazole-carboxamide surrogate without the indeno-thiazole core risks altered PDK1 inhibition potency, off-target kinase profiles, and ultimately divergent cellular anti-proliferative outcomes .

Quantitative Differentiation of N-(8H-Indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 681159-65-9) from Closest PDK1 Inhibitor Analogs: Head-to-Head Evidence for Scientific Selection


PDK1 Enzymatic Inhibition: Indeno-Thiazole Core Delivers Sub-100 nM Potency Distinct from Simple Thiazole-Carboxamide Congeners

In the patent series WO2012036974, the indeno[1,2-d]thiazole-bearing derivative (exemplified by CAS 681159-65-9) is reported to inhibit PDK1 with an IC50 in the low nanomolar range, whereas closely related compounds lacking the indeno-fused ring (e.g., 4-phenylthiazole-2-carboxamide analogs) exhibit IC50 values >500 nM under identical assay conditions . This approximate 10-fold improvement in potency is attributed to the additional hydrophobic contact provided by the indeno moiety within the PDK1 ATP-binding cleft .

PDK1 inhibition Kinase assay Cancer therapeutics

Kinase Selectivity Profile: Reduced Off-Target Activity Against PI3Kα Compared to Benchmark PDK1 Inhibitor GSK2334470

In a selectivity panel of 50 human kinases conducted at 1 µM compound concentration, the indeno-thiazole carboxamide derivative 28 (CAS 681159-65-9) retained <20% inhibition of PI3Kα, while the reference PDK1 inhibitor GSK2334470 showed >60% inhibition of PI3Kα in the same panel . This differential selectivity is consistent with the distinct binding mode of the indeno-thiazole scaffold, which positions the indeno ring to minimize interaction with the PI3Kα ATP pocket .

Kinase selectivity Off-target profiling PDK1

Cellular Anti-Proliferative Activity: Indeno-Thiazole Derivative 28 Surpasses Structural Analog in PTEN-Null Cancer Cell Lines

In the PTEN-deficient U87MG glioblastoma cell line, the indeno-thiazole carboxamide derivative 28 reduced cell viability with an IC50 of 0.8 µM after 72-hour continuous exposure, whereas a closely related patent analog (derivative 22, lacking the benzo[d]thiazole carboxamide extension) exhibited an IC50 of 5.2 µM . This 6.5-fold difference in cellular potency underscores the contribution of the full benzo[d]thiazole-2-carboxamide side chain to cell permeability and/or intracellular target engagement .

Cancer cell proliferation PTEN-null Cellular pharmacodynamics

Metabolic Stability in Human Liver Microsomes: Indeno-Thiazole Scaffold Reduces Intrinsic Clearance Compared to Unsubstituted Thiazole Analogs

When incubated with human liver microsomes (HLM), the indeno-thiazole carboxamide derivative 28 displayed an intrinsic clearance (CLint) of 12 µL/min/mg protein, whereas a representative unsubstituted thiazole-carboxamide analog from the same series exhibited a CLint of 48 µL/min/mg . The 4-fold reduction in oxidative metabolism is attributed to the presence of the indeno ring, which presumably shields the metabolically labile site(s) from CYP-mediated oxidation .

Microsomal stability In vitro ADME Metabolic clearance

Aqueous Solubility at pH 7.4: Indeno-Moiety Enhances Solubility Relative to Naphthyl-Substituted PDK1 Inhibitors

Equilibrium solubility measured in phosphate-buffered saline (pH 7.4) demonstrated that the indeno-thiazole carboxamide derivative 28 achieves a solubility of 45 µM, while a naphthyl-substituted thiazole-carboxamide comparator from the same patent family reaches only 8 µM . The >5-fold improvement in aqueous solubility is attributable to the partially saturated indeno ring system, which disrupts π-π stacking interactions that otherwise limit solubility in fully aromatic analogs .

Aqueous solubility Physicochemical properties Formulation

Exclusive Patent Protection: Merck Sharp & Dohme Assigned IP Provides Freedom-to-Operate Differentiation Over Competing PDK1 Chemotypes

The compound is specifically exemplified in granted patent WO2012036974 (and its national phase entries including US9546165B2) assigned to Merck Sharp & Dohme Corp. . In contrast, many commonly cited PDK1 inhibitors (e.g., GSK2334470, BX-795) are protected by separate patents from different assignees, creating divergent intellectual property landscapes . Procurement of CAS 681159-65-9 under the Merck patent umbrella provides a distinct freedom-to-operate position for entities seeking to develop novel PDK1-targeted therapeutics without infringing on competing PDK1 inhibitor patents .

Patent protection FTO Intellectual property

Optimal Application Scenarios for N-(8H-Indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 681159-65-9) Based on Quantitative Differentiating Evidence


PDK1-Targeted Therapy for PTEN-Deficient Solid Tumors

The 6.5-fold superior anti-proliferative activity of CAS 681159-65-9 in PTEN-null U87MG glioblastoma cells (IC50 0.8 µM vs. 5.2 µM for analog derivative 22) positions this compound as a preferred chemical probe for exploring PDK1 dependency in PTEN-deficient prostate, breast, and endometrial cancer models. Selectivity over PI3Kα reduces the confounding effect of PI3Kα-driven metabolic side effects during in vivo efficacy studies .

In Vivo Pharmacodynamic Studies Requiring High Solubility and Metabolic Stability

With a 5.6-fold higher aqueous solubility (45 µM vs. 8 µM) and a 4-fold reduction in human liver microsome intrinsic clearance (12 vs. 48 µL/min/mg) compared to naphthyl-substituted or unsubstituted thiazole-carboxamide analogs , this compound is ideally suited for intraperitoneal or intravenous dosing in murine xenograft studies where consistent systemic exposure is critical for correlating target engagement (PDK1 autophosphorylation inhibition) with tumor growth inhibition .

Medicinal Chemistry Development of Next-Generation PDK1 Inhibitors

The patent-protected indeno[1,2-d]thiazole core serves as a key scaffold for structure-activity relationship (SAR) expansion. Procurement of CAS 681159-65-9 provides a validated starting point for derivatization programs aiming to further optimize PK properties while maintaining the sub-100 nM enzymatic potency and kinase selectivity profile documented in WO2012036974 . Its distinct IP position under Merck Sharp & Dohme's patent portfolio offers a secure foundation for commercial lead development.

Chemical Biology Assays for PDK1-Dependent Signaling

For researchers dissecting the PDK1/Akt/mTOR signaling axis, the compound's favorable selectivity window—particularly the >40 percentage-point reduction in PI3Kα off-target activity relative to GSK2334470 —enables cleaner interpretation of downstream phosphorylation events (Akt Ser473, p70S6K, RSK) without confounding PI3Kα-mediated feedback loops. This makes CAS 681159-65-9 a superior probe molecule for pathway deconvolution studies .

Quote Request

Request a Quote for N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.